molecular formula C7H4N2O5S B1207237 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 22952-24-5

6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B1207237
CAS No.: 22952-24-5
M. Wt: 228.18 g/mol
InChI Key: HZZFBUZSKAVIOV-UHFFFAOYSA-N
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Description

6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is a chemical compound known for its unique structure and reactivity It is a derivative of benzothiazole, featuring a nitro group at the 6-position and a sulfone group at the 1,1-dioxide position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves the nitration of benzo[d]isothiazol-3(2H)-one 1,1-dioxide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with molecular targets through its nitro and sulfone groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The nitro group, in particular, can undergo reduction to form reactive nitrogen species, which can modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
  • Benzothiazole
  • 6-Aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Uniqueness

6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and sulfone groups makes it a versatile compound for various applications, distinguishing it from other benzothiazole derivatives .

Properties

IUPAC Name

6-nitro-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O5S/c10-7-5-2-1-4(9(11)12)3-6(5)15(13,14)8-7/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZFBUZSKAVIOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])S(=O)(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177496
Record name 1,2-Benzisothiazol-3(2H)-one, 6-nitro-, 1,1-dioxide
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Molecular Weight

228.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22952-24-5
Record name 6-Nitrosaccharin
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Record name 22952-24-5
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Record name 1,2-Benzisothiazol-3(2H)-one, 6-nitro-, 1,1-dioxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
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Record name 6-NITROSACCHARIN
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Synthesis routes and methods

Procedure details

To a solution of CrO3 (20.8 g, 208 mmol) in water (150 mL) was slowly added concentrated sulfuric acid (190 mL). To the resulting mixture was added 2-methyl-5-nitrobenzenesulfonamide (10.0 g, 46.3 mmol) and the mixture was stirred at rt for about 42 h. The mixture was filtered and the filter cake was washed with water (100 mL). The solid was dissolved in 10% aqueous NaHCO3, filtered and the filtrate acidified with 2 N HCl (pH=1). The precipitate was collected by filtration and washed with water (2×50 mL) to provide 6-nitro-1,1-dioxo-1,2-dihydro-1lambda*6*-benzo[d]isothiazol-3-one (7.2 g, 68%). 1H NMR (DMSO-d6) δ: 8.42-8.53 (m, 2H), 8.00 (s, 1H), 3.70 (br s, 1H).
[Compound]
Name
CrO3
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 6-Nitrosaccharin?

A1: 6-Nitrosaccharin, also known as 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, has the molecular formula C7H4N2O5S and a molecular weight of 228.18 g/mol. [] Structural details, including bond lengths and angles, have been determined using neutron diffraction at 123 K. []

Q2: Does the structure of 6-Nitrosaccharin influence its taste?

A2: Interestingly, while saccharin is known for its sweet taste, 6-Nitrosaccharin and several other saccharin derivatives are not sweet and can even be intensely bitter. [] This suggests that modifications to the saccharin structure, particularly the addition of a nitro group at the 6-position, significantly impact its interaction with taste receptors. Further research exploring the structure-taste relationship of substituted saccharin derivatives has shown variations in the C-O bond length within the isothiazolone ring correlate with taste perception. []

Q3: How does 6-Nitrosaccharin interact with biological targets?

A3: Research indicates that 6-Nitrosaccharin activates the human bitter taste receptor hT2R61. [] It also activates the receptor hT2R44, alongside another bitter compound, denatonium. This activation of bitter taste receptors provides a molecular explanation for the perceived bitterness of 6-Nitrosaccharin.

Q4: Is there any Structure-Activity Relationship (SAR) data available for 6-Nitrosaccharin derivatives?

A4: Yes, several studies have explored SAR around 6-Nitrosaccharin. For instance, researchers synthesized a series of alkyl esters of 4-amino-2-sulfamoylbenzoic acid, derived from 6-nitrosaccharin, and evaluated their anticonvulsant activity. [] This suggests that modifications to the 6-nitrosaccharin scaffold can lead to compounds with potential therapeutic applications. Additionally, researchers have explored 6-Nitrosaccharin derivatives containing dithiocarbamate and dithiocarbonate groups, investigating their antimycobacterial activity. []

Q5: Are there any known methods for synthesizing 6-Nitrosaccharin?

A5: Yes, 6-nitrosaccharin can be synthesized starting with 2-amino-4-nitrobenzoic acid. [] This method involves esterification, diazotization, substitution, and a final reaction with ammonia water to yield 6-nitrosaccharin. This particular synthesis route is considered advantageous due to the readily available and cost-effective starting material.

Q6: What are the potential applications of 6-Nitrosaccharin?

A6: While 6-Nitrosaccharin itself hasn't found widespread applications, its derivatives have shown potential in various areas. For example, some derivatives exhibit antifungal activity. [] Additionally, as a known activator of bitter taste receptors, 6-Nitrosaccharin can be used as a tool to study taste perception and potentially develop bitter taste blockers.

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